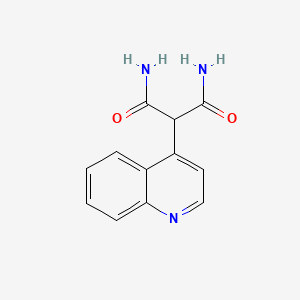![molecular formula C18H18N2O2S B14005122 3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B14005122.png)
3-Hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE is a complex organic compound that features a cyclohexane ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-phenyl-1,3-thiazol-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclohexane ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,5-DIMETHYL-1,3-DIOXAN-2-ONE: A structurally related compound with different functional groups.
4-PHENYL-1,3-THIAZOL-2-AMINE: Shares the thiazole moiety but lacks the cyclohexane ring.
Uniqueness
5,5-DIMETHYL-2-([(4-PHENYL-1,3-THIAZOL-2-YL)AMINO]METHYLIDENE)CYCLOHEXANE-1,3-DIONE is unique due to its combination of a cyclohexane ring and a thiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O2S |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3 |
InChI Key |
FYXOISPGMXTDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)









![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)


![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
